3-(Azepan-1-ylsulfonyl)-5-chloropyridin-4-amine
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Overview
Description
3-(Azepan-1-ylsulfonyl)-5-chloropyridin-4-amine is a chemical compound with a unique structure that includes a pyridine ring substituted with an azepane sulfonyl group and a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azepan-1-ylsulfonyl)-5-chloropyridin-4-amine typically involves the reaction of 5-chloropyridin-4-amine with azepane-1-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonamide bond. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-(Azepan-1-ylsulfonyl)-5-chloropyridin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.
Substitution: Amines, thiols; reactions often require a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridines with various functional groups.
Scientific Research Applications
3-(Azepan-1-ylsulfonyl)-5-chloropyridin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(Azepan-1-ylsulfonyl)-5-chloropyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the chlorine atom and pyridine ring can participate in binding interactions with various biological targets, modulating their function .
Comparison with Similar Compounds
Similar Compounds
- 3-(Azepan-1-ylsulfonyl)-4-chlorobenzoic acid
- 3-(Azepan-1-ylsulfonyl)-5-bromobenzoic acid
- 3-(Azepan-1-ylsulfonyl)-5-pyrimidin-5-ylbenzoic acid
Uniqueness
3-(Azepan-1-ylsulfonyl)-5-chloropyridin-4-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of the azepane sulfonyl group enhances its solubility and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H16ClN3O2S |
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Molecular Weight |
289.78 g/mol |
IUPAC Name |
3-(azepan-1-ylsulfonyl)-5-chloropyridin-4-amine |
InChI |
InChI=1S/C11H16ClN3O2S/c12-9-7-14-8-10(11(9)13)18(16,17)15-5-3-1-2-4-6-15/h7-8H,1-6H2,(H2,13,14) |
InChI Key |
TZRXKPHYRKYBJC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CN=CC(=C2N)Cl |
Origin of Product |
United States |
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